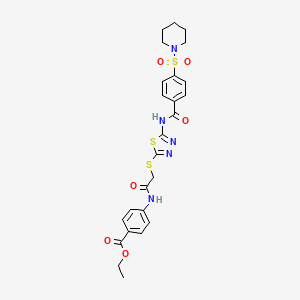

Ethyl 4-(2-((5-(4-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

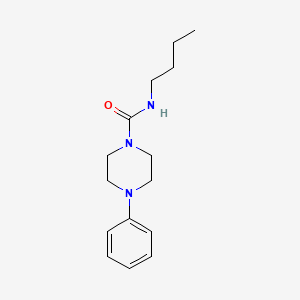

This compound is a complex organic molecule that contains several functional groups, including a benzamido group, a thiadiazol group, and a piperidinylsulfonyl group. These groups are common in many pharmaceuticals and could suggest potential biological activity .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at their functional groups. For example, the benzamido group could potentially undergo hydrolysis to form a carboxylic acid and an amine .Applications De Recherche Scientifique

Design and Synthesis of Novel Mycobacterium tuberculosis GyrB Inhibitors

A series of compounds, including those related to the queried chemical structure, were designed and synthesized to target Mycobacterium tuberculosis GyrB ATPase. These compounds demonstrated promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis in vitro, highlighting their potential as antituberculosis agents without significant cytotoxicity at tested concentrations (Jeankumar et al., 2013).

Antibacterial Studies on N-substituted Derivatives

Research into N-substituted derivatives of a related compound showed moderate to significant antibacterial activity. These findings underscore the potential for designing new antibacterial agents based on this chemical backbone (Khalid et al., 2016).

Insecticidal Assessment Against Cotton Leafworm

Compounds derived from related chemical structures were evaluated for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research contributes to the development of new insecticides with specific biological targets (Fadda et al., 2017).

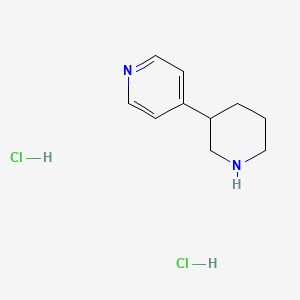

Antimicrobial and Antifungal Activities of Pyridine Derivatives

New pyridine derivatives synthesized from related compounds exhibited considerable antimicrobial activity, suggesting the potential for these compounds to serve as leads in developing new antimicrobial agents (Patel & Agravat, 2007).

Discovery of Potent ACAT-1 Inhibitors

The development of aqueous-soluble potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1 showcased the potential therapeutic applications for diseases involving ACAT-1 overexpression. This line of research indicates a promising future for compounds of similar structures in therapeutic contexts (Shibuya et al., 2018).

Orientations Futures

Mécanisme D'action

Target of action

Compounds containing piperidine and benzothiazole moieties have been found to bind with high affinity to multiple receptors .

Biochemical pathways

Compounds with similar moieties have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Propriétés

IUPAC Name |

ethyl 4-[[2-[[5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O6S3/c1-2-36-23(33)18-6-10-19(11-7-18)26-21(31)16-37-25-29-28-24(38-25)27-22(32)17-8-12-20(13-9-17)39(34,35)30-14-4-3-5-15-30/h6-13H,2-5,14-16H2,1H3,(H,26,31)(H,27,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHKHFNJHXDAEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2952679.png)

![N-(4-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2952680.png)

![3-benzyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2952683.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2952687.png)

![N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide](/img/structure/B2952690.png)

![5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B2952691.png)

![(Z)-8-(furan-2-ylmethyl)-2-((5-methylfuran-2-yl)methylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2952692.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2952695.png)

![N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2952696.png)